molecular formula C7H9NO4 B14082609 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile

Cat. No.: B14082609
M. Wt: 171.15 g/mol
InChI Key: XEFNLUVAZWYCPL-UHFFFAOYSA-N
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Description

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile is an organic compound with the molecular formula C7H9NO4. It is a valuable compound used in biomedical research and exhibits potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves several steps. One common method includes the dehydration of specific carbohydrate derivatives under controlled conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the anhydro structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in studies related to cellular processes and metabolic pathways.

    Medicine: It exhibits potential in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and disease being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonimidamide monohydrochloride
  • 2,6-Anhydro-3-deoxy-D-xylo-hept-2-enaric acid

Uniqueness

Its ability to act as a building block in the synthesis of drug molecules targeting specific pathways involved in disease progression sets it apart from similar compounds.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile

InChI

InChI=1S/C7H9NO4/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,5-7,9-11H,3H2

InChI Key

XEFNLUVAZWYCPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(C(C1O)O)CO)C#N

Origin of Product

United States

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